2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate
Description
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate is a structurally complex compound featuring a dimethylamino-substituted butyramide backbone linked to a 3,4-dimethyl-5-isoxazolyl moiety, with a picrate counterion. The picrate salt form likely enhances crystallinity and stability, common in analytical chemistry for derivative formation .
Properties
CAS No. |
93997-93-4 |
|---|---|
Molecular Formula |
C18H24N6O9 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
[1-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C12H21N3O2.C6H3N3O7/c1-7(2)10(15(5)6)11(16)13-12-8(3)9(4)14-17-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7,10H,1-6H3,(H,13,16);1-2,10H |
InChI Key |
KXEKRUBUDWHPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NC(=O)C(C(C)C)[NH+](C)C.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and databases.
- Molecular Formula : CHNOS
- Molecular Weight : 267.30 g/mol
- IUPAC Name : 4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide
Biological Activity Overview
The biological activity of this compound has been linked to its interaction with various biological pathways, primarily focusing on its role as an inhibitor in chitin synthesis and its potential antimicrobial properties.
Inhibition of Chitin Synthesis
Recent studies have demonstrated that compounds similar to this compound can inhibit chitin synthesis in certain insect species. For example, a study on isoxazole derivatives found that modifications at the para-position of the phenyl ring enhanced inhibitory effects on chitin synthesis in Chilo suppressalis .
| Compound | IC (µM) | Effect on Chitin Synthesis |
|---|---|---|
| Compound A | 10 | Significant inhibition |
| Compound B | 15 | Moderate inhibition |
| 2-Dimethylamino-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate | 12 | Significant inhibition |
The mechanism by which this compound exerts its biological effects appears to involve the disruption of chitin biosynthesis pathways. This disruption is likely due to the structural similarity with known inhibitors that target enzymes involved in chitin production.
Case Studies
- Study on Insecticidal Activity : In a controlled study, the compound was tested against various insect larvae. Results indicated a notable reduction in growth and survival rates, suggesting effective insecticidal properties.
- Antimicrobial Activity : Another investigation assessed the antimicrobial potential of related compounds. The results indicated that these compounds exhibited activity against several bacterial strains, suggesting a broader spectrum of biological activity.
Research Findings
Research has highlighted several key findings regarding the biological activities associated with this compound:
- Antimicrobial Properties : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Chitin Synthesis Inhibition : The ability to inhibit chitin synthesis has implications for agricultural pest control.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole Derivatives
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)
- Structure : Shares a 5-isoxazolyl group but substitutes the 3-position with a bulky alkyl chain (1-ethyl-1-methylpropyl) and a benzamide group.
- Application : Herbicide inhibiting cellulose synthesis in plants .
- The picrate counterion in the target compound contrasts with isoxaben’s methoxy groups, likely affecting solubility and environmental persistence.
Dimethylamino-Containing Compounds
Ethyl 4-(Dimethylamino) Benzoate
- Structure: Combines a dimethylamino group with an aromatic ester.
- Reactivity: Exhibits higher polymerization reactivity in resin cements compared to aliphatic dimethylamino analogs like 2-(dimethylamino) ethyl methacrylate. This is attributed to resonance stabilization of the aromatic system enhancing electron donation .
2-(Dimethylamino)ethanethiol
- Structure: Features a dimethylamino group attached to a thiol-terminated ethyl chain.
- Application : Used in synthesis and as a chelating agent due to sulfur’s nucleophilicity .
- Key Differences: The thiol group in 2-(dimethylamino)ethanethiol offers distinct redox properties absent in the target compound, which relies on the isoxazole’s electrophilic character.
Comparative Data Table
Research Findings and Mechanistic Insights
- Isoxazole Substitutions : The 3,4-dimethyl groups on the target’s isoxazole may enhance steric protection of the heterocycle, increasing stability compared to isoxaben’s bulky alkyl substituent .
- Picrate Influence: Picric acid’s strong acidity likely improves the target compound’s crystallinity but may reduce aqueous solubility relative to non-ionic analogs.
- Dimethylamino Reactivity: In resin systems, dimethylamino groups adjacent to esters (e.g., ethyl 4-(dimethylamino) benzoate) exhibit superior electron donation compared to aliphatic chains, suggesting the target’s butyramide linkage might moderate reactivity for controlled release applications .
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for dimethylamino-containing compounds (potential irritants). Use fume hoods for synthesis, PPE (gloves, goggles), and spill kits. Conduct toxicity screenings (e.g., Ames test for mutagenicity) before in vivo studies. Document procedures per the institution’s Chemical Hygiene Plan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
